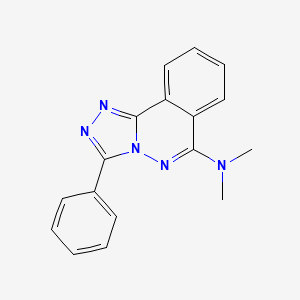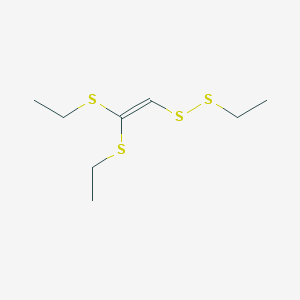
2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene is an organic compound characterized by the presence of ethylsulfanyl and ethyldisulfanyl groups attached to an ethene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene can be achieved through several methods. One common approach involves the reaction of ethene with ethylsulfanyl and ethyldisulfanyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is formed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and distillation to isolate the final product from any by-products or impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant or antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s disulfide bonds can undergo redox reactions, influencing cellular processes and signaling pathways. These interactions can modulate the activity of various proteins and enzymes, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethene: A simple alkene with a double bond, lacking the ethylsulfanyl and ethyldisulfanyl groups.
1,2-Dibromoethane: An alkene with bromine substituents instead of sulfur-containing groups.
Ethylsulfanyl Ethane: A compound with ethylsulfanyl groups but without the ethene backbone
Uniqueness
2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene is unique due to its combination of ethylsulfanyl and ethyldisulfanyl groups attached to an ethene backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
89880-19-3 |
|---|---|
Molekularformel |
C8H16S4 |
Molekulargewicht |
240.5 g/mol |
IUPAC-Name |
2-(ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene |
InChI |
InChI=1S/C8H16S4/c1-4-9-8(10-5-2)7-12-11-6-3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
RBPGSMQXKHYNKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=CSSCC)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3,4-Di(propan-2-yl)phenyl]acetamide](/img/structure/B14392355.png)
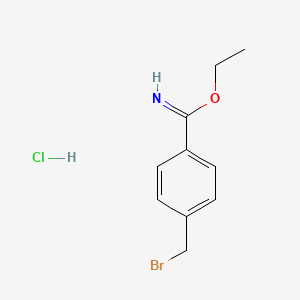
![Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl-](/img/structure/B14392365.png)
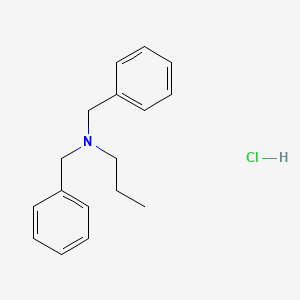
![2-[2-(Phenylsulfanyl)furan-3-yl]ethan-1-ol](/img/structure/B14392374.png)
![Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate](/img/structure/B14392377.png)
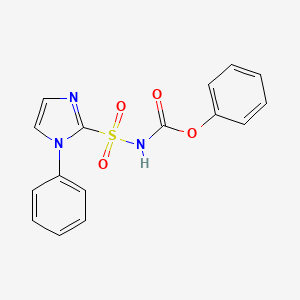
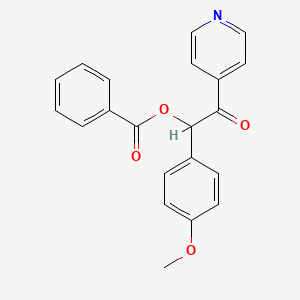
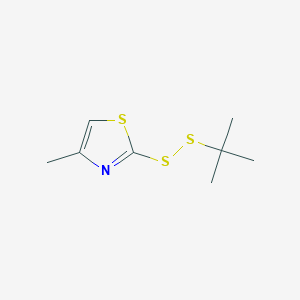
![3-[Chloro(dimethyl)silyl]propan-1-amine](/img/structure/B14392397.png)
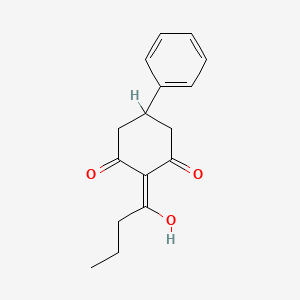
methyl}phosphonic acid](/img/structure/B14392427.png)
![2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine](/img/structure/B14392433.png)
